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Compound of Interest

Compound Name: 2-Phenylpropanamide

Cat. No.: B1200545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenylpropanamide, a key chemical intermediate. The document details the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols used to obtain them. This information is crucial for the identification,

characterization, and quality control of 2-phenylpropanamide in research and development

settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-phenylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Phenylpropanamide

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.30–7.20 multiplet 5H
Aromatic protons

(C₆H₅)

3.52 quartet 1H Methine proton (-CH)

1.44 doublet 3H Methyl protons (-CH₃)
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Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Phenylpropanamide

Chemical Shift (δ) ppm Assignment

~175 Carbonyl carbon (C=O)

~140 Aromatic quaternary carbon

~129 Aromatic CH carbons

~127 Aromatic CH carbons

~126 Aromatic CH carbons

~47 Methine carbon (-CH)

~18 Methyl carbon (-CH₃)

Note: The ¹³C NMR data is based on typical chemical shift ranges for the functional groups

present in the molecule. Specific experimental data was not available in the searched

resources.

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for 2-Phenylpropanamide
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad N-H stretch (Amide)

~3180 Strong, Broad N-H stretch (Amide)

~3060 Medium Aromatic C-H stretch

~2970 Medium Aliphatic C-H stretch

~1650 Strong C=O stretch (Amide I)

~1600, 1495, 1450 Medium to Weak Aromatic C=C stretches

~1420 Medium N-H bend (Amide II)

~700, 750 Strong
Aromatic C-H out-of-plane

bend

Note: The IR data is based on typical absorption frequencies for the functional groups in 2-
phenylpropanamide.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Phenylpropanamide

m/z Relative Intensity Assignment

149 [M]⁺ Molecular Ion

105 High [C₆H₅CO]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺

44 High [CONH₂]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Analysis of 2-Phenylpropanamide

Sample Preparation: A sample of 2-phenylpropanamide (5-10 mg for ¹H NMR, 20-50 mg for

¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5

mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.

¹H NMR Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans are accumulated to improve the signal-to-noise ratio.

¹³C NMR Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal.
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Infrared (IR) Spectroscopy
FT-IR Analysis of 2-Phenylpropanamide using the KBr Pellet Method

Sample Preparation:

Approximately 1-2 mg of 2-phenylpropanamide is finely ground in an agate mortar and

pestle.

About 100-200 mg of dry potassium bromide (KBr) powder is added to the ground sample.

The mixture is thoroughly ground and mixed to ensure homogeneity.

The powdered mixture is transferred to a pellet press, and a pressure of 7-10 tons is

applied for several minutes to form a transparent or translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
GC-MS Analysis of 2-Phenylpropanamide

Sample Preparation: A dilute solution of 2-phenylpropanamide is prepared by dissolving a

small amount of the solid in a volatile organic solvent such as dichloromethane or ethyl

acetate.
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Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source is used.

Gas Chromatography (GC) Parameters:

Injection Port Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Temperature Program: An initial temperature of 50-100 °C is held for a few minutes,

followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of 2-
phenylpropanamide. The mass spectrum corresponding to this peak is then analyzed to

determine the molecular ion and the fragmentation pattern.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-phenylpropanamide.

Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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